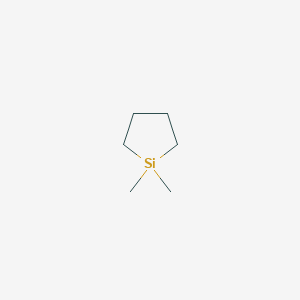

1,1-Dimethyl-1-silacyclopentane

Übersicht

Beschreibung

1,1-Dimethyl-1-silacyclopentane is an organosilicon compound featuring a five-membered ring composed of four methylene (-CH₂-) groups and one silicon atom substituted with two methyl groups. Its molecular formula is C₆H₁₂Si, with a molecular weight of 112.25 g/mol (calculated from atomic masses: C=12.01, H=1.008, Si=28.09). The silicon atom replaces a carbon in the cyclopentane framework, reducing ring strain due to the longer Si-C bond length (≈1.87 Å vs. C-C ≈1.54 Å). This structural feature enhances thermal stability compared to all-carbon analogs .

The compound is utilized in organic synthesis, such as in hydrosilylation reactions to produce diols like 1,4-butanediol, highlighting its role as a precursor in polymer and material science applications .

Biologische Aktivität

1,1-Dimethyl-1-silacyclopentane (CAS No. 1072-54-4) is a silicon-containing organic compound with the molecular formula CHSi and a molecular weight of 114.26 g/mol. This compound has garnered interest in various fields, including materials science and organic synthesis, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Biochemical Pathways

Research indicates that compounds like this compound may affect biochemical pathways through:

- Metabolic Pathways: Compounds in this class have been implicated in altering metabolic processes, such as the inhibition of aldehyde dehydrogenase in alcohol metabolism.

- Synthesis of Derivatives: The ability to synthesize derivatives through reactions with isocyanates and other reagents suggests potential applications in drug development and material science .

Case Study 1: Synthesis and Characterization

A study by Morontsev et al. (2020) explored the synthesis of high-molecular-weight poly(1,1-dimethyl-1-silapentene) via ring-opening metathesis polymerization. This research highlighted the potential use of this compound derivatives in creating materials with specific properties.

Case Study 2: Mass Spectrometry Analysis

Research conducted by Maruca et al. (1972) provided insights into the fragmentation patterns of phenyl-substituted 1,1-Dimethyl-silacyclopentanes through mass spectrometry. This study revealed important information regarding the stability and reactivity of these compounds under various conditions.

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the optimal synthetic routes for 1,1-Dimethyl-1-silacyclopentane, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of silacyclopentane derivatives typically involves cyclization of silicon-containing precursors. For analogous cyclopentane systems (e.g., 1,1-dimethylcyclopentane), methods include alkylation of cyclopentanol derivatives under acidic conditions or catalytic hydrogenation of cyclic ketones . For silicon analogs, hydrosilylation of cyclopentene with dimethylsilane in the presence of platinum catalysts (e.g., Karstedt catalyst) is a plausible route. Reaction temperature (70–120°C) and solvent polarity (e.g., toluene vs. THF) critically affect regioselectivity and yield. Characterization via GC-MS and <sup>29</sup>Si NMR is recommended to verify purity and structure .

Q. Advanced: How can computational modeling resolve discrepancies in the reported thermodynamic properties of this compound?

Methodological Answer:

Conflicting data on boiling points or densities (e.g., cyclopentane derivatives in vs. ) may arise from experimental impurities or calibration errors. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict enthalpy of formation, dipole moments, and strain energy. Compare computed vibrational spectra (IR/Raman) with experimental data to validate models. Collaborative tools like NIST Chemistry WebBook provide benchmark datasets for cross-validation. For phase behavior, use molecular dynamics simulations (e.g., GROMACS) to model liquid-vapor equilibria under varied pressures .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methyl group environments (δ 0.5–1.5 ppm for Si-CH3) and ring protons (δ 1.5–2.5 ppm). Compare with 1,1-dimethylcyclopentane to assess silicon’s electronic effects.

- <sup>29</sup>Si NMR : A singlet near δ 10–20 ppm confirms the silicon center’s symmetry.

- Mass Spectrometry : Look for fragmentation patterns (e.g., loss of CH3 groups, m/z 98 base peak for cyclopentane analogs ).

- IR Spectroscopy : Si-C stretching modes (~600–800 cm<sup>−1</sup>) distinguish silacyclopentanes from carbon analogs .

Q. Advanced: How does steric hindrance from the 1,1-dimethyl groups affect the reactivity of silacyclopentane in ring-opening reactions?

Methodological Answer:

Steric effects in 1,1-dimethyl-substituted rings (e.g., cyclopentane ) reduce nucleophilic attack at the silicon center. To study this:

Kinetic Experiments : Compare reaction rates of this compound with unsubstituted silacyclopentane in nucleophilic substitutions (e.g., with MeLi or H2O).

X-ray Crystallography : Resolve bond angles to quantify steric strain (e.g., C-Si-C angles >109.5° indicate distortion).

DFT Transition-State Analysis : Map energy barriers for ring-opening pathways. High steric bulk may favor unexpected pathways, such as β-hydride elimination .

Q. Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent hydrolysis. Silacyclopentanes are moisture-sensitive and may release flammable gases (e.g., H2) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Conduct reactions in fume hoods with scrubbers for volatile silicon byproducts.

- Waste Disposal : Quench with ethanol/water mixtures before disposal to neutralize reactive intermediates .

Q. Advanced: Can this compound serve as a precursor for silicon-based polymers, and how does its structure influence polymer properties?

Methodological Answer:

Silacyclopentanes are potential monomers for polysilanes via ring-opening polymerization (ROP). Key steps:

Catalyst Screening : Test Lewis acids (e.g., B(C6F5)3) or transition-metal catalysts for ROP efficiency.

Thermal Analysis : Use DSC/TGA to assess polymer stability (Tg, Tm). The dimethyl groups increase rigidity, raising Tg compared to linear polysiloxanes.

Mechanical Testing : Measure tensile strength and elasticity; cross-linking via pendant Si-CH3 groups may enhance durability .

Q. Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography : Use GC-FID with a nonpolar column (e.g., DB-5) to separate silacyclopentane from cyclic byproducts (retention time ~8–10 min).

- Elemental Analysis : Confirm C/Si ratios match theoretical values (C: ~58%, Si: ~19%).

- Boiling Point Verification : Compare experimental values (e.g., 72°C for cyclopentane analogs ) with literature to detect impurities .

Q. Advanced: What strategies mitigate data inconsistencies in silacyclopentane thermodynamic databases?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple sources (e.g., NIST , PubChem ) and apply statistical weighting to resolve outliers.

- Reproducibility Protocols : Standardize measurement conditions (e.g., pressure, calibration standards) across labs.

- Machine Learning : Train models on existing datasets to predict missing properties (e.g., enthalpy of vaporization) and flag anomalous entries .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

Silacycloalkanes with Varying Ring Sizes

a. 1,1-Dimethyl-1-silacyclobutane (C₅H₁₂Si, MW: 100.23 g/mol)

- Structure : Four-membered ring with two methyl groups on silicon.

- Properties : Higher ring strain due to smaller ring size, leading to lower thermal stability. Boiling point and density data are unavailable but inferred to be lower than silacyclopentane derivatives due to reduced molecular weight .

- Applications: Limited due to instability; primarily studied for ring-opening polymerization .

b. 1-Methyl-1-silacyclobutane (C₄H₁₀Si, MW: 86.21 g/mol)

- Structure : Four-membered ring with one methyl substituent.

- Properties : Even higher strain than dimethyl-silacyclobutane, making it highly reactive. Used in mechanistic studies of silicon-centered reactions .

Carbon-Based Cyclopentane Derivatives

a. 1,1-Dimethylcyclopentane (C₇H₁₄, MW: 98.19 g/mol)

- Structure : All-carbon cyclopentane with two methyl groups on one carbon.

- Properties :

b. 1-Chloro-1-methylcyclopentane (C₆H₁₁Cl, MW: 118.60 g/mol)

- Structure : Chlorine substituent on the methylated carbon.

- Properties :

Heteroatom-Substituted Cyclopentanes

a. 1-Methylcyclopentanamine (C₆H₁₃N, MW: 99.18 g/mol)

- Structure: Cyclopentane with an amino (-NH₂) group.

- Properties :

b. 1-Methylcyclopentanol (C₆H₁₂O, MW: 100.16 g/mol)

- Structure : Hydroxyl (-OH) substituent on the methylated carbon.

- Properties :

Substituent Effects in Silacyclopentanes

a. 1-Ethyl-1-silacyclopentane (C₇H₁₄Si, MW: 126.26 g/mol)

- Structure : Ethyl group on silicon instead of methyl.

- Properties :

b. 1-Ethyl-1-fluorosilacyclopentane (C₇H₁₃FSi, MW: 144.25 g/mol)

- Structure : Fluorine and ethyl groups on silicon.

- Properties :

Data Tables

Table 1: Molecular and Physical Properties

Eigenschaften

IUPAC Name |

1,1-dimethylsilolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQBKCRYCZJUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147942 | |

| Record name | 1,1-Dimethyl-1-silacyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-54-4 | |

| Record name | 1,1-Dimethyl-1-silacyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl-1-silacyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.